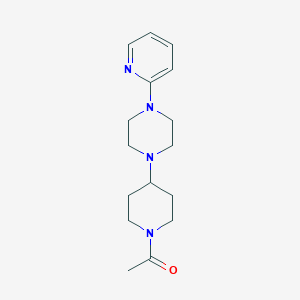![molecular formula C14H23NO B5144994 N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)
N-[3-(2-methylphenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methylphenoxy)propyl]-1-butanamine, also known as MPHP, is a chemical compound that belongs to the family of substituted cathinones. It is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-[3-(2-methylphenoxy)propyl]-1-butanamine has been used in several scientific research studies due to its potential applications in the field of neuroscience. It has been reported to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-[3-(2-methylphenoxy)propyl]-1-butanamine has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Mecanismo De Acción
N-[3-(2-methylphenoxy)propyl]-1-butanamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in a stimulant effect, which is responsible for the reported effects of N-[3-(2-methylphenoxy)propyl]-1-butanamine. The exact mechanism of action of N-[3-(2-methylphenoxy)propyl]-1-butanamine is still not fully understood, and further research is needed to elucidate its mode of action.
Biochemical and Physiological Effects:
N-[3-(2-methylphenoxy)propyl]-1-butanamine has been reported to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, increase heart rate and blood pressure, and increase body temperature. N-[3-(2-methylphenoxy)propyl]-1-butanamine has also been reported to increase the release of dopamine and norepinephrine in the brain, which is responsible for its stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(2-methylphenoxy)propyl]-1-butanamine in lab experiments is its high affinity for the dopamine and norepinephrine transporters, which makes it a potential candidate for the treatment of several neurological disorders. However, one of the limitations of using N-[3-(2-methylphenoxy)propyl]-1-butanamine in lab experiments is its potential for abuse and addiction. Therefore, caution should be exercised when working with N-[3-(2-methylphenoxy)propyl]-1-butanamine in the lab.
Direcciones Futuras
There are several future directions for the research of N-[3-(2-methylphenoxy)propyl]-1-butanamine. One of the directions is to elucidate its exact mechanism of action and its potential applications in the treatment of neurological disorders. Another direction is to investigate the potential side effects of N-[3-(2-methylphenoxy)propyl]-1-butanamine and its potential for abuse and addiction. Further research is needed to fully understand the potential of N-[3-(2-methylphenoxy)propyl]-1-butanamine in the field of neuroscience.
Conclusion:
In conclusion, N-[3-(2-methylphenoxy)propyl]-1-butanamine is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in neurotransmitter levels in the brain. N-[3-(2-methylphenoxy)propyl]-1-butanamine has several biochemical and physiological effects, and caution should be exercised when working with it in the lab. Further research is needed to fully understand the potential of N-[3-(2-methylphenoxy)propyl]-1-butanamine in the field of neuroscience.
Métodos De Síntesis
The synthesis of N-[3-(2-methylphenoxy)propyl]-1-butanamine involves the reaction of 3-(2-methylphenoxy)propanol with 1-bromobutane in the presence of a strong base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[3-(2-methylphenoxy)propyl]-1-butanamine. This method has been reported in the literature and has been used by researchers to synthesize N-[3-(2-methylphenoxy)propyl]-1-butanamine for their studies.
Propiedades
IUPAC Name |
N-[3-(2-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-10-15-11-7-12-16-14-9-6-5-8-13(14)2/h5-6,8-9,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXZEXXEAYJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylphenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)



![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![5-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145001.png)
![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5145007.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)